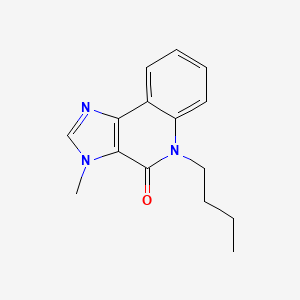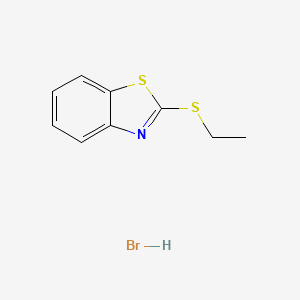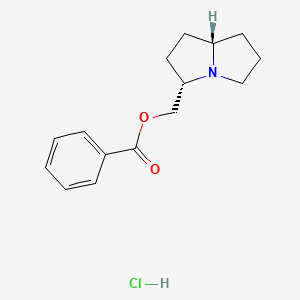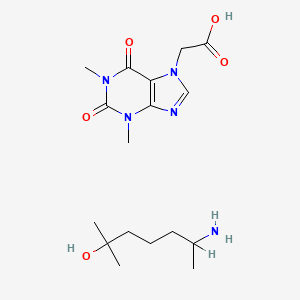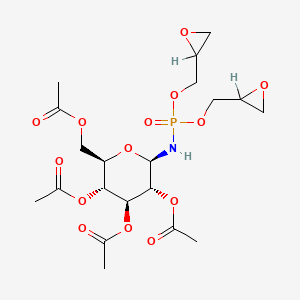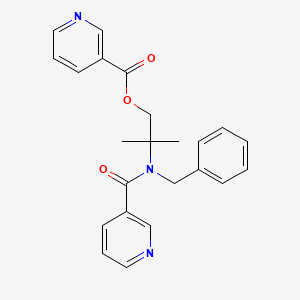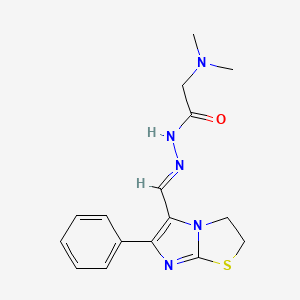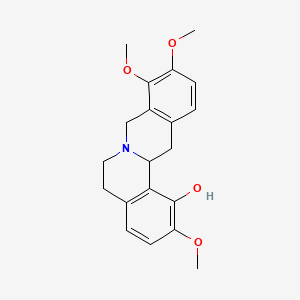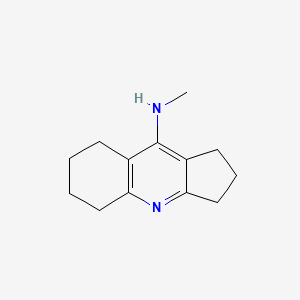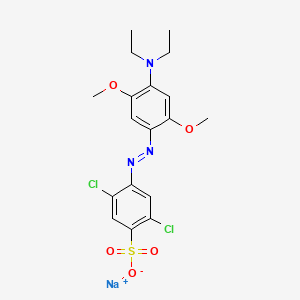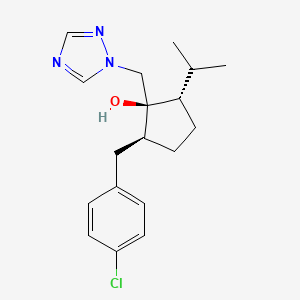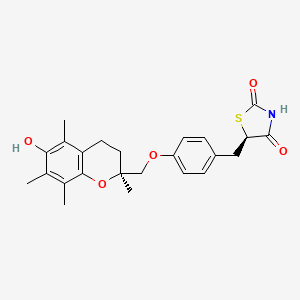
2-(4-Methylphenyl)oxirane, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2-(4-methylphenyl)-, (2R)-, also known as ®-4-Methylstyrene oxide, is an organic compound with the molecular formula C9H10O and a molecular weight of 134.18 g/mol . This compound is a chiral epoxide, which means it contains an oxirane ring (a three-membered cyclic ether) and a chiral center, making it optically active. It is commonly used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-(4-methylphenyl)-, (2R)- typically involves the epoxidation of ®-4-methylstyrene. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The choice of reagents and conditions can vary depending on the desired yield and purity. Catalysts such as titanium silicalite-1 (TS-1) can be used to enhance the efficiency of the epoxidation process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxirane, 2-(4-methylphenyl)-, (2R)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like water, alcohols, and amines in the presence of acid or base catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Ozone (O3) or periodic acid (HIO4) under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Diols, ethers, and amino alcohols.
Reduction: Corresponding alcohol.
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Applications De Recherche Scientifique
Oxirane, 2-(4-methylphenyl)-, (2R)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Oxirane, 2-(4-methylphenyl)-, (2R)- primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the epoxide serves as an electrophilic center .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane, 2-(4-fluorophenyl)-, (2R)-: Similar structure but with a fluorine substituent on the phenyl ring.
Oxirane, 2-(4-bromophenyl)-, (2R)-: Similar structure but with a bromine substituent on the phenyl ring.
Oxirane, 2-(4-methoxyphenyl)-, (2R)-: Similar structure but with a methoxy substituent on the phenyl ring.
Uniqueness
Oxirane, 2-(4-methylphenyl)-, (2R)- is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. The chiral center also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies .
Propriétés
Numéro CAS |
135413-94-4 |
|---|---|
Formule moléculaire |
C9H10O |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
(2S)-2-(4-methylphenyl)oxirane |
InChI |
InChI=1S/C9H10O/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m1/s1 |
Clé InChI |
QAWJAMQTRGCJMH-SECBINFHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@H]2CO2 |
SMILES canonique |
CC1=CC=C(C=C1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


